molecular formula C5H10N2O2 B2624741 (R)-6-(hydroxymethyl)piperazin-2-one CAS No. 205993-33-5

(R)-6-(hydroxymethyl)piperazin-2-one

Cat. No.: B2624741
CAS No.: 205993-33-5
M. Wt: 130.147
InChI Key: AOUYCCFUYHPVGG-SCSAIBSYSA-N
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Description

®-6-(hydroxymethyl)piperazin-2-one is a chiral compound belonging to the piperazin-2-one family This compound is characterized by the presence of a hydroxymethyl group attached to the piperazin-2-one ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for ®-6-(hydroxymethyl)piperazin-2-one involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This method provides a facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities . The reaction conditions typically involve the use of a palladium catalyst, hydrogen gas, and appropriate solvents.

Industrial Production Methods

Industrial production methods for ®-6-(hydroxymethyl)piperazin-2-one often involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-6-(hydroxymethyl)piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

    Substitution: Nucleophilic substitution reactions can occur at the piperazin-2-one ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, reduced derivatives, and various substituted piperazin-2-one compounds. These products have diverse applications in different fields.

Scientific Research Applications

®-6-(hydroxymethyl)piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs with improved efficacy and reduced side effects.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-6-(hydroxymethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

®-6-(hydroxymethyl)piperazin-2-one can be compared with other similar compounds, such as:

The uniqueness of ®-6-(hydroxymethyl)piperazin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(6R)-6-(hydroxymethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-3-4-1-6-2-5(9)7-4/h4,6,8H,1-3H2,(H,7,9)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUYCCFUYHPVGG-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205993-33-5
Record name (6R)-6-(hydroxymethyl)piperazin-2-one
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